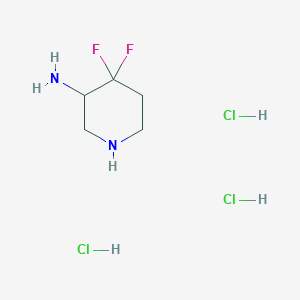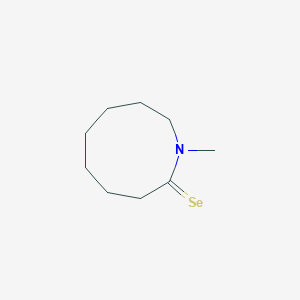
1-Methylazonane-2-selenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazonane-2-selenone is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Selenium, a chalcogen element, is known for its role in biological systems and its utility in synthetic chemistry. The incorporation of selenium into organic molecules can impart distinctive reactivity and functionality, making compounds like this compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazonane-2-selenone can be synthesized through the reaction of 1,3-dialkylimidazole salts with selenium in the presence of potassium carbonate in ethanol or acetone under refluxing conditions . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-Methylazonane-2-selenone undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often affecting the selenium center.
Substitution: The selenium atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols can be employed under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to selenoxides or selenones, while substitution reactions can yield various organoselenium derivatives.
Scientific Research Applications
1-Methylazonane-2-selenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique redox properties make it useful in studying oxidative stress and redox biology.
Mechanism of Action
The mechanism by which 1-Methylazonane-2-selenone exerts its effects involves its redox activity and ability to interact with metal ions. The compound can undergo selenol/selenone tautomerism, which contributes to its unique redox properties. This tautomerism allows the compound to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
1,3-Dialkylimidazole-2-selenones: These compounds share a similar selenium-containing structure and exhibit comparable reactivity.
1,3-Imidazolidine-2-thione: This sulfur analog of 1-Methylazonane-2-selenone has similar chemical properties but differs in its reactivity and applications.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This makes it particularly valuable in applications requiring redox activity and metal ion interactions.
Properties
Molecular Formula |
C9H17NSe |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-methylazonane-2-selone |
InChI |
InChI=1S/C9H17NSe/c1-10-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3 |
InChI Key |
GIZGEFQZMFXGIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCCCC1=[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


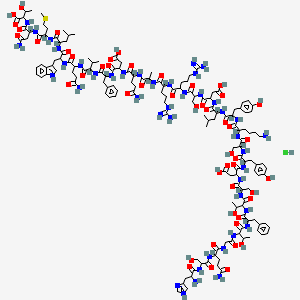
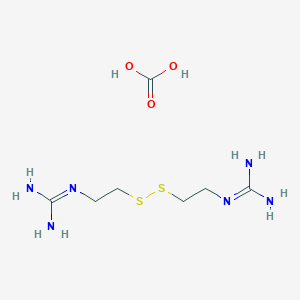
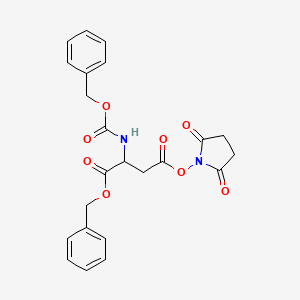
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
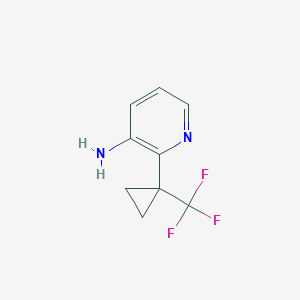
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
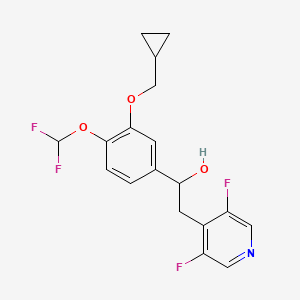
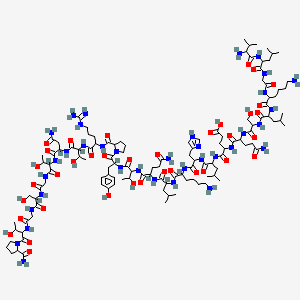
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
